Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate
Description
Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate is a structurally complex molecule featuring a quinoxaline core substituted with a phenylpiperazine group, a cyanoacetate moiety, and a propan-2-yl ester. The quinoxaline scaffold is known for its aromatic heterocyclic properties, often contributing to π-π stacking interactions in biological systems. The propan-2-yl ester likely influences lipophilicity and hydrolysis kinetics.
Properties
IUPAC Name |
propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17(2)31-24(30)19(16-25)22-23(27-21-11-7-6-10-20(21)26-22)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,17,19H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRXDISOAYOKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, in the nervous system. These interactions can modulate signaling pathways and influence cellular functions, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Piperazine Substitutents
- 2-ethylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate (): Features a 4-ethylpiperazine group, reducing aromaticity but increasing alkyl chain flexibility. This may lower binding affinity to rigid receptor pockets compared to the phenyl-substituted target compound .
- 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (): Contains a bulky FMOC-protected piperazine, primarily used in synthetic intermediates. The FMOC group drastically alters steric and electronic properties, rendering it unsuitable for therapeutic applications but valuable in peptide synthesis .
Ester Groups
- Target Compound : The propan-2-yl ester is compact and moderately lipophilic (predicted logP ~3.5), balancing solubility and membrane permeability.
- Pesticide esters (): Compounds like fluazifop use propanoic acid esters with trifluoromethylpyridinyl groups. While structurally distinct, their esters are designed for hydrolytic stability in environmental conditions, contrasting with the target compound’s likely focus on controlled metabolic degradation .
Core Heterocycles and Functional Groups
- The target compound’s quinoxaline core differs from the pyridine rings in pesticide analogs (), which are less electron-rich and more resistant to oxidation.
- The cyano group in the target compound and its ethylpiperazine analog () is absent in FMOC-modified () and pesticide compounds (), suggesting a unique role in electronic modulation or hydrogen bonding .
Physicochemical and Pharmacological Implications
Lipophilicity and Solubility
- Target Compound : The phenylpiperazine and propan-2-yl ester likely result in moderate lipophilicity (estimated logP 3.5–4.0), favoring blood-brain barrier penetration.
- Ethylpiperazine Analog (): Higher logP (~4.2) due to the 2-ethylbutyl ester may reduce solubility but enhance tissue distribution.
- FMOC Derivative (): Extreme hydrophobicity (logP >5) limits biological utility but aids in purification workflows .
Metabolic Stability
- The cyano group in the target compound may slow esterase-mediated hydrolysis compared to unsubstituted acetates.
- Pesticide esters () prioritize environmental persistence, whereas the target compound’s propan-2-yl ester likely undergoes faster hepatic clearance than the 2-ethylbutyl analog .
Data Tables
Table 1: Structural Comparison
Table 2: Hypothetical Physicochemical Properties
Biological Activity
Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate, a compound featuring a quinoxaline backbone and a piperazine moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound is characterized by:
- A cyano group that may enhance its reactivity.
- A quinoxaline ring , known for its diverse pharmacological activities.
- A piperazine moiety , which is frequently associated with central nervous system (CNS) activity.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoxaline derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Anticancer Studies on Quinoxaline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline derivative A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Quinoxaline derivative B | HeLa (Cervical Cancer) | 10.0 | Inhibition of PI3K/Akt pathway |
| Propan-2-yl derivative | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Data compiled from various studies on quinoxaline derivatives.
Neuropharmacological Effects
The piperazine component in the compound suggests potential CNS activity. Piperazine derivatives have been noted for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can lead to anxiolytic or antidepressant effects.
Case Study: Piperazine Derivatives in Neuropharmacology
A study investigated the effects of a related piperazine derivative on anxiety-like behaviors in rodents. The results demonstrated:
- Reduction in anxiety-like behaviors as measured by the elevated plus maze test.
- Increased serotonin levels in the prefrontal cortex, indicating a possible mechanism through serotonin receptor modulation.
Anti-inflammatory Properties
Emerging evidence suggests that compounds similar to this compound may also exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory pathways.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The following points summarize key findings from SAR studies:
- Substitution on the quinoxaline ring enhances anticancer activity.
- Modification of the piperazine moiety can alter CNS activity profiles.
- Presence of cyano groups correlates with increased reactivity and potential bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
